Boc-N-methyl-D-leucine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Boc-N-methyl-D-leucine can serve as a building block for the construction of peptides containing D-amino acids. The presence of the Boc protecting group allows for selective coupling with other amino acids, while the N-methyl modification alters the peptide's backbone conformation and stability []. This can be beneficial for studies on protein-protein interactions or the design of novel therapeutic agents.

Enzyme Inhibition

Due to its structural similarity to natural amino acids, Boc-N-methyl-D-leucine may act as a competitive inhibitor for enzymes that utilize D-leucine as a substrate. This property could be valuable in understanding enzyme function and developing new drugs that target specific enzymes involved in diseases [].

Material Science

Boc-N-methyl-D-leucine can potentially be incorporated into the design of new materials with unique properties. For instance, it could be used to create self-assembling molecules or functionalized surfaces due to its specific chemical interactions [].

Organic Synthesis

The N-methyl group of Boc-N-methyl-D-leucine can participate in various organic reactions, making it a valuable intermediate for the synthesis of more complex molecules. This can be useful in the development of new drugs, catalysts, or other functional materials [].

Boc-N-methyl-D-leucine is a derivative of the amino acid leucine, distinguished by the presence of a tert-butoxycarbonyl (Boc) protective group and a methyl group attached to the nitrogen atom. Its chemical formula is C₁₂H₂₃NO₄, and it is primarily utilized in peptide synthesis due to its ability to protect amino groups during

Boc-N-methyl-D-leucine primarily functions as a building block in D-peptide synthesis. Its incorporation into peptides allows researchers to study protein-protein interactions involving D-amino acids, which are often found in bacterial cell walls and certain toxins. By understanding these interactions, scientists can develop novel antibiotics and therapeutic strategies.

While specific safety information for Boc-N-methyl-D-leucine might be limited, general safety considerations for handling amino acid derivatives apply:

- Potential Irritant: May cause skin, eye, and respiratory tract irritation upon contact.

- Possible Sensitizer: Repeated exposure could lead to skin sensitization.

- Standard Laboratory Practices: Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) and adhere to safe laboratory waste disposal procedures.

- Deprotection: The Boc group can be removed under acidic conditions, commonly using trifluoroacetic acid (TFA), yielding N-methyl-D-leucine .

- Coupling Reactions: It can form peptide bonds with other amino acids through coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .

- Substitution Reactions: Methylation of the nitrogen is achieved using methyl iodide in the presence of a base such as potassium carbonate.

These reactions make Boc-N-methyl-D-leucine a versatile building block in synthetic organic chemistry.

The synthesis of Boc-N-methyl-D-leucine typically involves two main steps:

- Protection: The amino group of D-leucine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This reaction leads to the formation of Boc-protected D-leucine .

- Methylation: The nitrogen atom is then methylated using methyl iodide (CH₃I), resulting in Boc-N-methyl-D-leucine. This process can be conducted under various conditions to optimize yield and purity .

Industrial production often employs automated peptide synthesizers for larger scale synthesis.

Boc-N-methyl-D-leucine serves primarily in the field of peptide synthesis. Its applications include:

- Peptide Synthesis: It is used as a building block for synthesizing D-peptides, which are important in drug development due to their stability against enzymatic degradation.

- Research Tool: The compound is utilized in various biochemical research applications, particularly those involving protein interactions and structure-function studies.

Research on interaction studies involving Boc-N-methyl-D-leucine focuses on its role as a building block in peptides. While specific interaction studies are not extensively documented, it can be inferred that peptides containing this compound may exhibit unique binding properties due to the presence of the methyl group and the D-stereochemistry, potentially influencing their biological activity and stability.

Several compounds are structurally related to Boc-N-methyl-D-leucine. Here are some notable examples:

| Compound Name | Description | Unique Features |

|---|---|---|

| Boc-N-methyl-L-leucine | L-isomer counterpart of Boc-N-methyl-D-leucine | Differences in stereochemistry affecting reactivity |

| Boc-D-leucine | Non-methylated version of D-leucine | Lacks the methyl group on nitrogen |

| Boc-L-leucine | L-isomer counterpart without methylation | Similar to Boc-D-leucine but with L-stereochemistry |

| N-acetyl-D-leucine | Acetylated form of D-leucine | Different protective group affecting reactivity |

Boc-N-methyl-D-leucine is unique due to its specific stereochemistry (D-isomer) combined with a methyl group on the nitrogen atom. This configuration imparts distinct properties regarding stability and reactivity, making it particularly advantageous for peptide synthesis compared to its L-isomer and non-methylated counterparts .

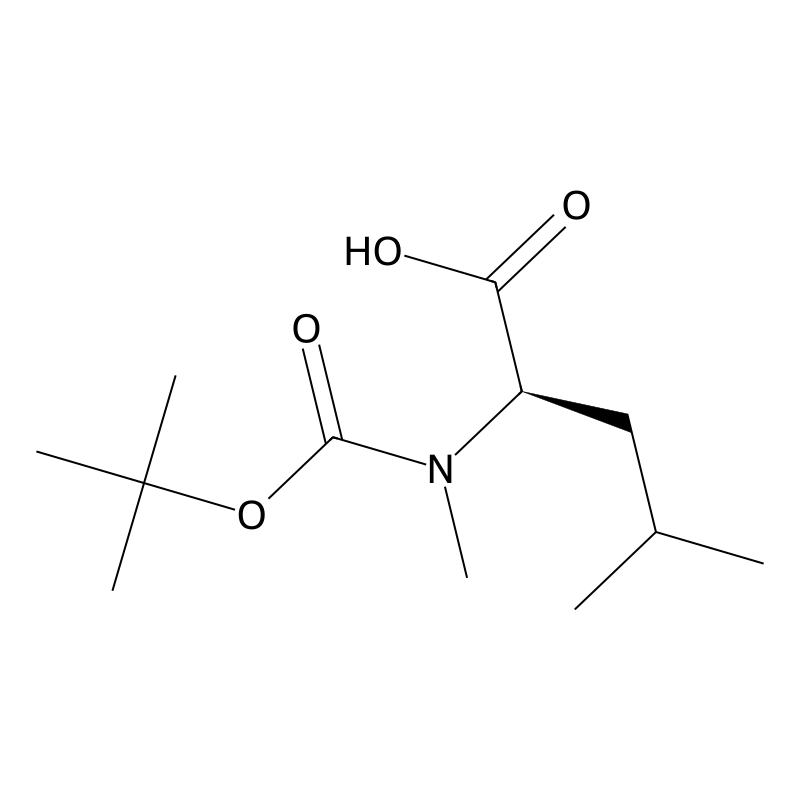

Boc-N-methyl-D-leucine is formally designated as N-(tert-butoxycarbonyl)-N-methyl-D-leucine, bearing the Chemical Abstracts Service registry number 89536-84-5. The compound possesses a molecular formula of C₁₂H₂₃NO₄ and exhibits a molecular weight of 245.32 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being (2R)-2-[(tert-butoxycarbonyl)(methyl)amino]-4-methylpentanoic acid.

The stereochemical designation of this compound is particularly significant, as it incorporates the D-configuration at the α-carbon position, distinguishing it from its L-enantiomer counterpart. The compound's structure features the characteristic branched-chain aliphatic side chain of leucine, specifically an isobutyl group (-CH₂CH(CH₃)₂), which contributes to its hydrophobic properties. The presence of both the tert-butoxycarbonyl protecting group and the N-methyl substituent creates a unique chemical environment that influences both the compound's reactivity and its biological behavior when incorporated into peptide sequences.

Multiple synonymous designations exist for this compound in chemical literature, including Boc-N-Me-D-Leu-OH, reflecting the abbreviated nomenclature commonly employed in peptide chemistry. The compound is also referenced as Boc-Nalpha-methyl-D-leucine, emphasizing the specific location of the methylation on the alpha-amino nitrogen. These nomenclature variations reflect the diverse contexts in which this compound is utilized, from academic research to commercial peptide synthesis applications.

Historical Context in Peptide Chemistry

The development of Boc-N-methyl-D-leucine is intrinsically linked to the broader evolution of protecting group strategies in peptide chemistry. The tert-butoxycarbonyl protecting group itself emerged as a revolutionary advancement in the early 1960s, when Bruce Merrifield adapted it for use in solid-phase peptide synthesis. Merrifield's modification of the original Bergmann-Zervas carbobenzoxy methodology represented a paradigm shift that enabled more efficient and scalable peptide assembly.

The historical significance of the tert-butoxycarbonyl group stems from its compatibility with acid-labile deprotection strategies, which became fundamental to the Boc/benzyl solid-phase peptide synthesis methodology. This approach utilized the differential acid sensitivity of protecting groups, where the Boc group could be removed under mild acidic conditions using trifluoroacetic acid, while side-chain protecting groups remained stable until final deprotection with stronger acids. The introduction of automated peptide synthesizers in the 1960s further accelerated the adoption of Boc-based chemistry, establishing it as a cornerstone of peptide synthesis for decades.

The specific development of N-methylated amino acid derivatives, including Boc-N-methyl-D-leucine, emerged from the recognition that N-methylation could profoundly influence peptide properties. N-methylated amino acids were first identified in natural products, where they were observed to confer enhanced proteolytic stability and altered biological activity. The systematic incorporation of N-methylated residues into synthetic peptides began in the 1970s and 1980s, driven by the pharmaceutical industry's need for more drug-like peptide molecules with improved pharmacokinetic profiles.

Role in Modern Organic Synthesis

In contemporary organic synthesis, Boc-N-methyl-D-leucine serves multiple critical functions that extend beyond traditional peptide assembly. The compound represents a sophisticated example of orthogonal protection strategy, where the tert-butoxycarbonyl group provides selective protection for the amino function while maintaining compatibility with other synthetic transformations. This selectivity is particularly valuable in complex synthetic sequences where multiple functional groups require differential protection and deprotection protocols.

The N-methylation feature of this compound introduces unique conformational constraints that have proven invaluable in structure-activity relationship studies and drug design efforts. When incorporated into peptide sequences, N-methyl amino acids typically reduce backbone flexibility, leading to more defined secondary structures and potentially enhanced receptor selectivity. This conformational restriction has been exploited in the development of peptide-based therapeutics, where controlled flexibility can improve both potency and selectivity profiles.

Modern applications of Boc-N-methyl-D-leucine encompass diverse areas of pharmaceutical research, including the development of peptidomimetics, the creation of blood-brain barrier permeable peptides, and the synthesis of proteolytically stable drug candidates. The compound's utility in solid-phase synthesis methodologies continues to evolve, with new coupling reagents and reaction conditions being developed to optimize its incorporation into complex peptide sequences. Furthermore, the compound serves as a valuable building block in the synthesis of cyclic peptides, where the D-configuration and N-methylation can contribute to both conformational stability and biological activity.

The strategic importance of Boc-N-methyl-D-leucine in modern synthesis is further emphasized by its commercial availability from multiple specialized chemical suppliers, reflecting the sustained demand for this compound in research and development activities. The compound's integration into automated synthesis platforms and its compatibility with high-throughput peptide library generation methods underscore its continued relevance in contemporary drug discovery paradigms.

Boc-N-methyl-D-leucine represents a protected amino acid derivative with the molecular formula C₁₂H₂₃NO₄ and a molecular weight of 245.32 g/mol [1] [2] [3]. The compound features a tert-butoxycarbonyl protecting group attached to the nitrogen atom, which has been further methylated, creating a tertiary amine structure. The stereochemical configuration at the alpha carbon follows the D-configuration, placing it as the enantiomer of the naturally occurring L-leucine [4] [5].

The molecular structure consists of several key geometric features. The central alpha carbon maintains tetrahedral geometry with four distinct substituents: the carboxyl group, the N-methylated tert-butoxycarbonyl amino group, a hydrogen atom, and the characteristic isobutyl side chain of leucine [7]. The stereochemical descriptor for this compound is (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-methylpentanoic acid, reflecting the absolute configuration at the chiral center [2] [3].

The tert-butoxycarbonyl group introduces significant steric bulk around the nitrogen atom, while the additional methyl group on the nitrogen creates a tertiary amine structure [8] [29]. This configuration eliminates the potential for hydrogen bonding through the amino nitrogen, fundamentally altering the compound's interaction profile compared to unprotected amino acids [27] [29]. The isobutyl side chain extends from the alpha carbon, terminating in two methyl groups that contribute to the compound's hydrophobic character [7] [25].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₃NO₄ | [1] [2] [3] |

| Molecular Weight | 245.32 g/mol | [1] [2] [3] |

| Melting Point | 64-65°C | [28] |

| Density | 1.053±0.06 g/cm³ (Predicted) | [28] |

| Optical Rotation | [α]₂₀/D +28 ± 2° (c=1.161 in MeOH) | [26] |

| pKa | 4.04±0.21 (Predicted) | [28] |

The stereochemical configuration exhibits distinct characteristics when compared to glyceraldehyde standards [19]. Following the Fischer convention for amino acid nomenclature, the D-configuration places the amino group on the right side when the molecule is oriented with the carboxyl group at the top [19] [32]. This configuration represents the non-natural enantiomer, as most proteinogenic amino acids exist in the L-form in biological systems [19] [22].

The N-methylation introduces conformational constraints that significantly impact the molecule's rotational freedom around the nitrogen-carbon bond [37] [38]. Computational studies have demonstrated that N-methylated amino acids exhibit altered electronic properties, including higher HOMO energies and reduced HOMO-LUMO gaps compared to their non-methylated counterparts [37] [38]. These electronic modifications contribute to increased polarizability and enhanced dipole moments in N-methylated derivatives [37] [38].

Conformational Analysis via X-ray Crystallography

Crystallographic analysis of amino acid derivatives provides crucial insights into three-dimensional molecular arrangements and intermolecular interactions. While specific X-ray crystallographic data for Boc-N-methyl-D-leucine is limited in the current literature, related studies on similar N-methylated and Boc-protected amino acid derivatives offer valuable structural information [9] [10] [15].

X-ray crystallographic studies of related N-methylated amino acid systems have revealed characteristic conformational preferences [10] [15]. The introduction of N-methylation typically results in extended beta-sheet conformations that are flatter and more extended than conventional secondary structures [10]. In crystallographic studies of alpha-methylated peptides, torsion angles phi and psi have been observed at approximately -171° and -161° respectively, placing these residues at the edge of allowed regions in Ramachandran plots [10].

The Boc protecting group contributes significantly to crystal packing arrangements through its bulky tert-butyl moiety [27] [29]. Crystallographic studies of Boc-protected amino acids consistently show the tert-butoxycarbonyl group adopting conformations that minimize steric clashes while maintaining optimal intermolecular interactions [44] [49]. The carbonyl oxygen of the Boc group frequently participates in hydrogen bonding networks within crystal lattices [27] [29].

Conformational analysis via computational methods supplements crystallographic observations. N-methylated amino acids demonstrate reduced cis-trans amide rotation barriers compared to their unmodified counterparts [37] [38]. This conformational flexibility arises from the elimination of the amide hydrogen, which typically participates in stabilizing hydrogen bonds [40] [42]. The calculated activation energies for cis-trans isomerization are consistently lower in N-methylated derivatives [37] [38].

| Crystallographic Parameter | Related N-Methylated Systems | Reference |

|---|---|---|

| Phi Torsion Angle | -171° to -118° | [10] [15] |

| Psi Torsion Angle | -161° to 168° | [10] [15] |

| Omega Torsion Angle | ±180° (trans preference) | [13] [15] |

| Hydrogen Bond Distances | 3.2-3.4 Å (N-methyl to acceptor) | [40] |

The D-configuration of the leucine backbone influences crystal packing through altered side chain orientations compared to L-enantiomers [22] [33]. Ramachandran analysis for D-amino acids can be generated by inverting the sign of phi and psi values from L-amino acid maps, resulting in mirror-image allowed regions [33]. This stereochemical inversion creates distinct preferences for backbone conformations that favor different intermolecular contact patterns in crystalline environments [33] [34].

Crystallographic studies of leucine derivatives consistently show the isobutyl side chain adopting staggered conformations to minimize van der Waals repulsions [35] [49]. The terminal methyl groups of the side chain participate in hydrophobic interactions that stabilize crystal packing arrangements [35] [49]. Side chain torsion angles typically fall within energetically favorable ranges near ±60° and ±180° [35].

Comparative Analysis with L-Enantiomer and N-Methylated Analogues

The structural comparison between Boc-N-methyl-D-leucine and its L-enantiomer reveals fundamental differences arising from stereochemical inversion at the alpha carbon [16] [22]. The L-enantiomer, Boc-N-methyl-L-leucine, exhibits an optical rotation of [α]₂₀/D -36±2° in methylene chloride, contrasting with the positive rotation observed for the D-form [16] [26]. This optical activity difference reflects the mirror-image relationship between the two enantiomers [19] [22].

Stereochemical analysis demonstrates that D- and L-enantiomers adopt mirror-image conformations in three-dimensional space [19] [33]. When D-amino acids are incorporated into peptide structures, they create inverted Ramachandran plots where allowed conformational regions appear in opposite quadrants compared to L-amino acid maps [33]. This fundamental difference influences protein folding patterns and biological activity profiles [22] [33].

N-methylation effects are consistent across both D- and L-enantiomers, introducing similar electronic and conformational modifications [37] [38]. Both enantiomers exhibit increased lipophilicity following N-methylation, with elevated clog P values compared to non-methylated derivatives [37] [38]. The methylation also enhances aqueous solubility through increased polarization effects, despite the apparent contradiction with increased lipophilicity [37] [38].

| Comparative Parameter | D-Enantiomer | L-Enantiomer | Reference |

|---|---|---|---|

| Optical Rotation | +28 ± 2° | -36 ± 2° | [16] [26] |

| CAS Number | 89536-84-5 | 53363-89-6 | [1] [16] |

| Melting Point | 64-65°C | 55-60°C | [28] [48] |

| Stereochemical Configuration | (R) | (S) | [2] [16] |

Comparative analysis with non-methylated Boc-leucine derivatives reveals the impact of N-methylation on molecular properties [27] [41]. The introduction of the methyl group increases molecular weight by 14 Da and alters the hydrogen bonding profile by eliminating the secondary amine hydrogen [27] [29]. This modification enhances proteolytic stability in peptide applications while reducing potential for intermolecular hydrogen bonding [22] [40].

N-methylated analogues of other amino acids demonstrate similar trends in structural modification [21]. Boc-N-methyl-isoleucine shares structural similarities with the leucine derivative, differing only in side chain branching patterns . These analogues maintain comparable protecting group chemistry while exhibiting distinct side chain conformational preferences [21].

The comparative electronic properties reveal that all N-methylated amino acid derivatives exhibit higher HOMO energies than their non-methylated counterparts [37] [38]. This electronic modification results from the electron-donating effect of the methyl group on the nitrogen atom [37] [38]. The reduced HOMO-LUMO gap in N-methylated derivatives contributes to altered reactivity profiles and enhanced polarizability [37] [38].

Conformational flexibility comparisons show that N-methylated derivatives consistently exhibit lower energy barriers for conformational transitions [37] [38]. The elimination of the amide hydrogen removes a significant constraint on molecular rotation, allowing more facile interconversion between conformational states [40] [42]. This enhanced flexibility can be advantageous in peptide synthesis applications where conformational diversity is desired [40] [42].